1,4-Butanediol dimethacrylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

a) Polymer Synthesis:

,4-BDMA is a difunctional monomer, meaning it has two reactive groups that can participate in polymerization reactions. This property makes it a valuable component in the synthesis of various polymers, including:

- Dental composites: 1,4-BDMA is a common component of dental composite resins used for fillings and restorations. It contributes to the material's strength, rigidity, and biocompatibility [].

- Contact lenses: 1,4-BDMA can be used in the production of contact lenses due to its ability to form clear and durable materials [].

- Drug delivery systems: Researchers are exploring the use of 1,4-BDMA in developing drug delivery systems due to its potential for controlled release of medications [].

b) Organic Chemistry Research:

,4-BDMA serves as a helpful tool in various organic chemistry research applications, such as:

- Solid-phase synthesis: This technique involves attaching molecules to a solid support for efficient and controlled chemical reactions. 1,4-BDMA can be used as a linker molecule to connect target molecules to the solid support [].

- Cross-linking agent: 1,4-BDMA can be used to cross-link polymer chains, creating stronger and more stable networks with desired properties for specific research purposes [].

c) Biological Research:

While limited, some research explores the potential applications of 1,4-BDMA in biological research, including:

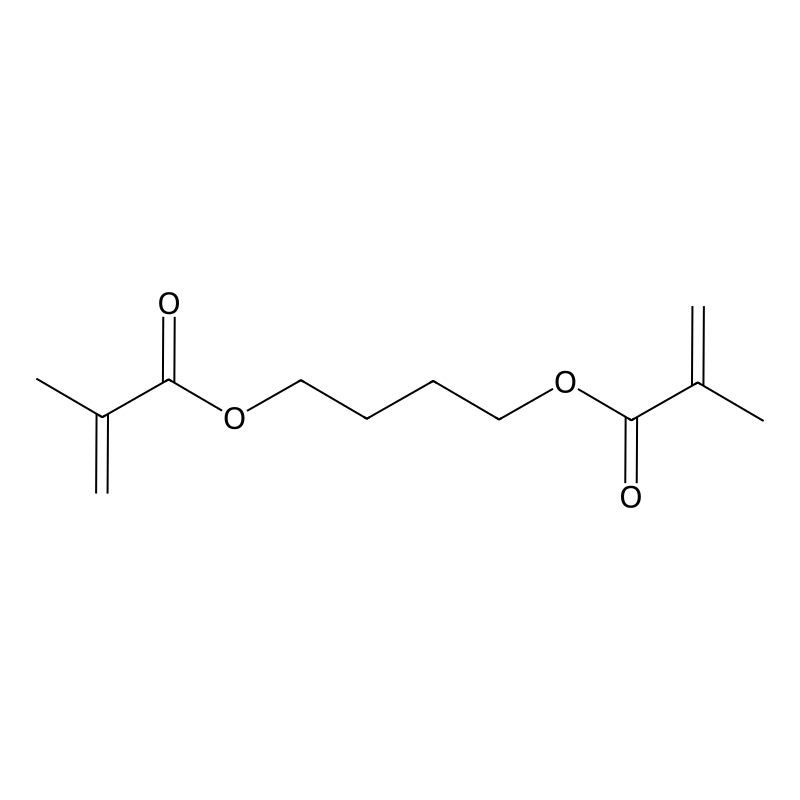

1,4-Butanediol dimethacrylate is a difunctional methacrylic monomer with the molecular formula C12H18O4 and a molecular weight of 226.27 g/mol. It is primarily used in polymer chemistry as a crosslinking agent due to its ability to participate in free radical polymerization processes. The compound appears as a colorless to slightly yellowish liquid at room temperature, with a low viscosity and moderate solubility in water (approximately 243 mg/L at 20°C) . Its chemical structure consists of two methacrylate groups attached to a butanediol backbone, which enhances its reactivity and utility in various applications .

BDDA's primary function is as a crosslinking agent. During polymerization, the methacrylate groups form covalent bonds with other BDDA molecules or other monomers, creating a rigid 3D network [2]. This property is valuable in various research applications.

Reference

- Free Radical Polymerization: The primary reaction mechanism involves the formation of polymers through free radical initiation, where the double bonds of the methacrylate groups react to form long-chain polymers.

- Crosslinking: Due to its difunctional nature, it can crosslink with other monomers or itself, leading to the formation of three-dimensional networks that enhance mechanical properties .

- Epoxidation and Oxidation: The compound can also participate in epoxidation reactions, which modify its structure for specific applications in materials science .

The synthesis of 1,4-butanediol dimethacrylate typically involves the esterification of 1,4-butanediol with methacrylic acid. The general steps include:

- Reactants Preparation: Mixing 1,4-butanediol and methacrylic acid in the presence of a polymerization inhibitor (such as hydroquinone) and a catalyst (e.g., HZSM-5 molecular sieve).

- Reaction Conditions: Heating the mixture to temperatures between 85°C and 125°C while removing water produced during the reaction via a water separator.

- Product Isolation: After completion of the reaction (indicated by the absence of water), the mixture is cooled, and the product is extracted through filtration and washing with distilled water .

1,4-Butanediol dimethacrylate is utilized in various applications due to its unique properties:

- Polymer Production: It serves as a crosslinker in the production of polymers for coatings, adhesives, and sealants.

- Dental Materials: Commonly used in dental composites due to its excellent mechanical properties and biocompatibility.

- Foam Manufacturing: Employed in creating polymer foams through emulsion templating methods .

- Additive Manufacturing: Used in three-dimensional printing technologies where high strength and durability are required.

Research on interaction studies involving 1,4-butanediol dimethacrylate often focuses on its compatibility with other materials and its behavior during polymerization. For instance:

- Foamed Emulsions: Studies have shown that varying the composition of emulsions containing this monomer affects the stability and structure of resulting polymer foams .

- Biodegradability: It has been noted for its biodegradability in environmental studies, indicating potential for reduced ecological impact compared to other synthetic materials .

Several compounds share structural similarities with 1,4-butanediol dimethacrylate. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Ethylene glycol dimethacrylate | C10H18O4 | Lower molecular weight; commonly used in coatings |

| Trimethylolpropane trimethacrylate | C15H22O5 | Higher functionality; used for more rigid polymers |

| Diethylene glycol dimethacrylate | C12H22O4 | Similar reactivity but different physical properties |

1,4-Butanediol dimethacrylate is unique due to its balance of viscosity and reactivity, making it particularly suitable for applications requiring both flexibility and strength . Its specific chain length and functional groups allow for tailored properties in polymer formulations that are not achievable with other similar compounds.

Chemical Formula and Molecular Properties

1,4-Butanediol dimethacrylate possesses the molecular formula C₁₂H₁₈O₄ with a molecular weight of 226.27 grams per mole [1] [2]. The compound is registered under Chemical Abstracts Service number 2082-81-7 and carries the European Community number 218-218-1 [1] [4]. The systematic International Union of Pure and Applied Chemistry name for this compound is butane-1,4-diyl bis(2-methylacrylate) [11].

Table 1: Fundamental Molecular Properties of 1,4-Butanediol Dimethacrylate

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₂H₁₈O₄ | [1] |

| Molecular Weight | 226.27 g/mol | [1] [2] |

| Chemical Abstracts Service Number | 2082-81-7 | [1] [4] |

| European Community Number | 218-218-1 | [1] [4] |

| Molecular Density | 1.023 g/mL at 25°C | [2] [23] |

| Refractive Index | 1.456 (n₂₀/D) | [2] [23] |

| Boiling Point | 132-134°C at 4 mmHg | [2] |

The physical properties of 1,4-butanediol dimethacrylate demonstrate its characteristics as a clear liquid at room temperature [3] [11]. The compound exhibits a colorless to slightly yellowish appearance with a characteristic acrylate odor [3] [11]. The material demonstrates non-flammable properties with low volatility and moderate water solubility [3] [11].

Structural Configuration and Functional Groups

The molecular structure of 1,4-butanediol dimethacrylate consists of a central 1,4-butanediol chain with methacrylate functional groups attached at both terminal positions [12]. The compound features two methacrylate groups connected by a four-carbon aliphatic chain, creating a difunctional monomer capable of forming crosslinked polymer networks [3] [12].

The Simplified Molecular Input Line Entry System representation of the compound is CC(=C)C(=O)OCCCCOC(=O)C(=C)C [2] [8]. The International Chemical Identifier string is InChI=1S/C12H18O4/c1-9(2)11(13)15-7-5-6-8-16-12(14)10(3)4/h1,3,5-8H2,2,4H3 [2] [8].

Table 2: Structural Components and Functional Groups

| Component | Description | Location |

|---|---|---|

| Methacrylate Groups | C=C(CH₃)COO- | Terminal positions |

| Butanediol Chain | -OCH₂CH₂CH₂CH₂O- | Central linker |

| Vinyl Carbons | C=C | Within methacrylate groups |

| Ester Linkages | -COO- | Connecting groups |

| Methyl Substituents | -CH₃ | On vinyl carbons |

The structural configuration includes two identical methacrylate functional groups, each containing a vinyl carbon-carbon double bond and an ester linkage [8] [12]. The central butanediol chain provides flexibility to the molecule while maintaining sufficient rigidity for effective crosslinking during polymerization processes [14].

Isomeric Forms and Structural Analogues

1,4-Butanediol dimethacrylate exists as a single structural isomer due to the symmetrical nature of its molecular framework [13]. The compound does not exhibit stereoisomerism as it lacks chiral centers in its molecular structure [13]. However, several structural analogues exist within the dimethacrylate family, differing primarily in the length and composition of the central linking chain [10] [14].

Table 3: Structural Analogues of 1,4-Butanediol Dimethacrylate

| Compound | Central Chain | Molecular Formula | Molecular Weight |

|---|---|---|---|

| Ethylene Glycol Dimethacrylate | -OCH₂CH₂O- | C₁₀H₁₄O₄ | 198.22 g/mol |

| 1,3-Butanediol Dimethacrylate | -OCH₂CH₂CH(CH₃)O- | C₁₂H₁₈O₄ | 226.27 g/mol |

| 1,6-Hexanediol Dimethacrylate | -O(CH₂)₆O- | C₁₄H₂₂O₄ | 254.32 g/mol |

| Triethylene Glycol Dimethacrylate | -O(CH₂CH₂O)₃- | C₁₆H₂₆O₇ | 330.37 g/mol |

The 1,3-butanediol dimethacrylate isomer differs from the 1,4-variant in the positioning of hydroxyl groups on the butanediol chain, resulting in a branched rather than linear central structure [10] [25]. This structural difference influences the polymerization behavior and mechanical properties of the resulting polymer networks [14].

Other structural analogues include ethylene glycol dimethacrylate with a shorter two-carbon chain and various longer-chain dimethacrylates that provide different crosslink densities and polymer properties [20] [14]. These analogues demonstrate how modifications to the central chain length affect the theoretical crosslink density and physical properties of the resulting polymer networks [14].

Molecular Geometry and Electronic Structure

The molecular geometry of 1,4-butanediol dimethacrylate exhibits a predominantly linear configuration due to the tetramethylene central chain [18] [21]. The methacrylate end groups adopt planar conformations around the vinyl carbon atoms, while the central butanediol chain maintains flexibility through rotation around carbon-carbon single bonds [21].

The electronic structure features conjugated π-electron systems within each methacrylate group, where the vinyl double bond participates in electron delocalization with the adjacent carbonyl group [18]. This conjugation contributes to the reactivity of the compound in free radical polymerization reactions [14].

Table 4: Electronic and Geometric Properties

| Property | Description | Characteristics |

|---|---|---|

| Central Chain Geometry | Linear tetramethylene | Flexible rotation |

| Methacrylate Geometry | Planar vinyl groups | Conjugated system |

| Bond Angles | Tetrahedral carbons | ~109.5° |

| Conjugation | Vinyl-carbonyl | Enhanced reactivity |

| Molecular Flexibility | Rotational freedom | Chain mobility |

The molecular conformation allows for rotational flexibility around the carbon-carbon single bonds in the central chain, providing conformational mobility that influences the polymerization process [26]. The planarity of the methacrylate groups ensures optimal orbital overlap during radical addition reactions, contributing to efficient crosslinking in polymer networks [14].

The electronic properties include electron-withdrawing effects from the carbonyl groups, which activate the vinyl carbons toward radical attack [14]. The symmetrical distribution of electron density throughout the molecule contributes to its stability and predictable reactivity patterns in polymerization systems [28].

Physical Characteristics

Appearance and State

1,4-Butanediol dimethacrylate presents as a clear liquid at room temperature and standard atmospheric pressure [1] [2]. The compound exhibits a colorless to slightly yellow appearance, which is characteristic of methacrylate monomers [1] [3]. The material maintains its liquid state across a wide temperature range, making it suitable for various industrial applications where fluid handling is required.

The compound possesses a slight ester-like odor, which is typical for methacrylate compounds [4]. This odor characteristic is important for identification purposes and workplace safety considerations. The liquid form facilitates easy mixing, processing, and application in various manufacturing processes.

Melting and Boiling Points

1,4-Butanediol dimethacrylate demonstrates distinctive thermal properties with a melting point of -117°C [1] [3]. This extremely low melting point ensures that the compound remains liquid under normal ambient conditions and even in moderately cold environments. The low melting point is attributed to the molecular structure, which does not readily form crystalline arrangements at typical temperatures.

The boiling point of 1,4-butanediol dimethacrylate is reported as 132-134°C at 4 mmHg (reduced pressure) [1] [3]. Under standard atmospheric pressure conditions, the boiling point would be significantly higher, making the compound suitable for applications requiring thermal stability at moderate temperatures. The relatively high boiling point under reduced pressure indicates strong intermolecular forces and contributes to the compound's low volatility characteristics.

Density and Viscosity

The density of 1,4-butanediol dimethacrylate is 1.023 g/mL at 25°C [1] [3]. This density value is slightly higher than water, which is typical for organic compounds containing multiple ester groups. The density remains relatively stable across normal temperature ranges, providing consistent handling characteristics for industrial applications.

Viscosity measurements indicate values ranging from 5.29 to 6.5 mPa·s [1] [5]. This low viscosity contributes to the compound's excellent flow properties and processability. The relatively low viscosity makes it suitable for use as a reactive diluent in high-viscosity systems and facilitates uniform mixing in polymer formulations.

| Property | Value | Unit | Reference |

|---|---|---|---|

| Density at 25°C | 1.023 | g/mL | [1] [3] |

| Viscosity | 5.29-6.5 | mPa·s | [1] [5] |

| Specific Gravity | 1.023 | - | [6] |

Solubility Parameters

The water solubility of 1,4-butanediol dimethacrylate is 243 mg/L at 20°C [1] [3]. This moderate water solubility is consistent with the compound's amphiphilic nature, possessing both hydrophilic ester groups and a hydrophobic hydrocarbon chain. The limited water solubility makes it suitable for applications where water resistance is desired.

Regarding organic solvents, 1,4-butanediol dimethacrylate shows sparingly soluble behavior in chloroform and slightly soluble characteristics in methanol [1] [3]. The solubility profile indicates selective compatibility with different solvent systems, which is important for formulation development and purification processes.

The partition coefficient (Log P) value of 3.1 at 20°C [1] [3] indicates a moderate lipophilic character. This value suggests that the compound has a preference for organic phases over aqueous phases, which influences its distribution in biological systems and environmental behavior.

Refractive Index

The refractive index of 1,4-butanediol dimethacrylate is 1.456 at 20°C (n20/D) [1] [3] [7]. This optical property is important for applications in optical materials and quality control processes. The refractive index value is consistent with similar methacrylate compounds and indicates moderate optical density.

The refractive index measurement serves as a reliable identification parameter and purity assessment tool for quality control purposes. Variations in refractive index can indicate the presence of impurities or degradation products.

Chemical Reactivity

Functional Group Behavior

1,4-Butanediol dimethacrylate contains two methacrylate functional groups, which are the primary reactive sites in the molecule [8] [9]. These methacrylate groups consist of a vinyl group (C=C) conjugated with a carbonyl group (C=O), creating an electron-deficient system that readily participates in free radical polymerization reactions.

The methacrylate functional groups exhibit characteristic reactivity patterns typical of α,β-unsaturated carbonyl compounds. The electron-withdrawing effect of the ester carbonyl group activates the vinyl group toward nucleophilic attack and free radical addition reactions. This reactivity makes the compound highly suitable for polymerization processes.

The bifunctional nature of the compound, with two identical reactive methacrylate groups, enables it to act as a crosslinking agent in polymer systems [8] [9]. Each methacrylate group can independently participate in polymerization reactions, allowing the molecule to form bridges between different polymer chains and create three-dimensional network structures.

| Functional Group | Reactivity Type | Polymerization Role | Reference |

|---|---|---|---|

| Methacrylate Groups | Free radical addition | Crosslinking agent | [8] [9] |

| Vinyl Groups | Electrophilic addition | Polymerization sites | [8] [9] |

| Ester Groups | Hydrolysis susceptible | Stability factor | [8] [9] |

Stability Characteristics

1,4-Butanediol dimethacrylate demonstrates good chemical stability under recommended storage conditions [10] [11]. The compound maintains its chemical integrity when stored at appropriate temperatures (2-8°C) and protected from light and heat sources. The stability is enhanced by the presence of polymerization inhibitors such as 4-methoxyphenol (MEHQ) at concentrations of 200-300 ppm [12] [6].

The compound exhibits sensitivity to light, particularly ultraviolet radiation, which can initiate unwanted polymerization reactions [3]. This photosensitivity necessitates storage in dark containers or amber-colored vessels to prevent degradation. Temperature control is equally important, as elevated temperatures can accelerate polymerization reactions even in the presence of inhibitors.

Thermal stability extends up to the boiling point under normal conditions, but polymerization may occur at elevated temperatures [4] [10]. The compound's stability profile makes it suitable for applications requiring moderate thermal exposure while maintaining processability.

Compatibility with Other Compounds

1,4-Butanediol dimethacrylate shows excellent compatibility with various polymer systems, adhesives, coatings, and dental materials [8] [9]. This broad compatibility makes it a versatile additive in multiple industrial applications. The compound can be readily incorporated into different formulations without adverse interactions.

However, the compound exhibits incompatibility with several classes of materials that must be avoided during storage and processing. Strong oxidizing agents can initiate violent reactions and should be kept separate from the compound [10]. Strong bases can cause hydrolysis of the ester groups, leading to degradation and loss of functionality.

Metal-based incompatibilities include iron salts, copper, and steel surfaces, which can catalyze polymerization reactions [10]. These materials should be avoided in storage containers and processing equipment. Peroxides are particularly problematic as they can act as polymerization initiators, causing unwanted crosslinking reactions.

| Material Category | Compatibility Status | Effect | Reference |

|---|---|---|---|

| Polymers, Adhesives | Compatible | Crosslinking enhancement | [8] [9] |

| Strong Oxidizers | Incompatible | Violent reactions | [10] |

| Strong Bases | Incompatible | Hydrolysis | [10] |

| Iron Salts, Copper | Incompatible | Catalyzed polymerization | [10] |

| Peroxides | Incompatible | Unwanted crosslinking | [10] |

Physical Description

Color/Form

XLogP3

Boiling Point

Density

Melting Point

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 24 of 295 companies. For more detailed information, please visit ECHA C&L website;

Of the 11 notification(s) provided by 271 of 295 companies with hazard statement code(s):;

H315 (63.84%): Causes skin irritation [Warning Skin corrosion/irritation];

H317 (68.27%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H319 (63.84%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (63.47%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

Methods of Manufacturing

TRANSESTERIFICATION OR ESTERIFICATION OF 1,4-BUTANEDIOL WITH EITHER METHYL METHACRYLATE OR METHACRYLIC ACID.

General Manufacturing Information

Paint and coating manufacturing

Plastic material and resin manufacturing

Transportation equipment manufacturing

2-Propenoic acid, 2-methyl-, 1,1'-(1,4-butanediyl) ester: ACTIVE

METHYL METHACRYLATE, AND IN GENERAL THE METHACRYLIC ESTERS, POLYMERIZE MUCH LESS READILY THAN THE CORRESPONDING ORDINARY ACRYLATES. NONE THE LESS, THEY ARE STABILIZED BY ADDING HYDROQUINONE OR PYROGALLOL, PARTICULARLY IN THE PRESENCE OF METALLIC COPPER. /METHACRYLATES/